molecular formula C9H7Cl2NO B1364490 2,6-Dichlorophenethyl isocyanate CAS No. 480439-03-0

2,6-Dichlorophenethyl isocyanate

Cat. No. B1364490
M. Wt: 216.06 g/mol
InChI Key: LMGMQYDSGWXNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorophenyl isocyanate is a chemical compound with the linear formula Cl2C6H3NCO . It has a molecular weight of 188.01 . It has been used in the preparation of pyridine-urea analog .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorophenyl isocyanate is represented by the SMILES string Clc1cccc(Cl)c1N=C=O .


Physical And Chemical Properties Analysis

2,6-Dichlorophenyl isocyanate has a density of 1.4±0.1 g/cm³, a boiling point of 244.6±0.0 °C at 760 mmHg, and a flash point of 76.7±0.0 °C . It has a molar refractivity of 45.4±0.5 cm³ .

Scientific Research Applications

  • Occupational Exposure and Health Risks :

    • Isocyanates, including toluene di-isocyanates (such as 2,4-TDI and 2,6-TDI), are widely used in polyurethane manufacturing and are a major cause of occupational asthma. Monitoring their concentration in workplace atmospheres is crucial for assessing exposure risks (Brzeźnicki & Bonczarowska, 2015).
    • Skin exposure to isocyanates, including di- and poly-isocyanates, is a significant concern in occupational settings. Despite improved controls to reduce respiratory exposures, skin exposure can contribute to isocyanate asthma, possibly through systemic sensitization (Bello et al., 2006).
  • Chemical Analysis and Biomarkers :

    • A gas chromatographic method was developed for trace analysis of isocyanates, including phenyl isocyanate and 2,4- and 2,6-toluene diisocyanate, in industrial atmospheres. This method involves hydrolyzing isocyanates to amines and then reacting with heptafluorobutyric acid anhydride for detection (Skarping et al., 1981).
    • DNA adducts formed from isocyanates, such as 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, are important biomarkers for monitoring exposure to these compounds. The synthesis and characterization of these adducts provide insights into the interactions of isocyanates with biological molecules (Beyerbach et al., 2006).
  • Industrial Applications and Synthesis :

    • The synthesis of Novaluron, an insecticide, involves the use of isocyanates. This study demonstrates the synthesis process and optimization of reaction conditions, highlighting the application of isocyanates in pesticide production (Zhang, 2007).
    • Aliphatic isocyanates have been explored for their light stability and improved stability toward hydrolysis in polyurethane production. The development of these isocyanates, including methods for generating them, has significant implications for the industry (Frisch, 1972).
  • Molecular Reactions and Properties :

    • The study of migratory insertion reactions in Palladium(II) Isocyanide Complexes, including 2,6-dimethylphenyl isocyanide, sheds light on the interplay between temperature and allyl hapticity. These findings are relevant for understanding the fundamental mechanisms in organometallic chemistry (Canovese et al., 2009).

Safety And Hazards

2,6-Dichlorophenyl isocyanate is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-dichloro-2-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-8-2-1-3-9(11)7(8)4-5-12-6-13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGMQYDSGWXNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCN=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394058
Record name 2,6-Dichlorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenethyl isocyanate

CAS RN

480439-03-0
Record name 1,3-Dichloro-2-(2-isocyanatoethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichlorophenethyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichlorophenethyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorophenethyl isocyanate
Reactant of Route 3
Reactant of Route 3
2,6-Dichlorophenethyl isocyanate
Reactant of Route 4
Reactant of Route 4
2,6-Dichlorophenethyl isocyanate
Reactant of Route 5
Reactant of Route 5
2,6-Dichlorophenethyl isocyanate
Reactant of Route 6
2,6-Dichlorophenethyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.